D-Isoglutamine benzyl ester,HCl
Description
Significance of Stereochemistry in Amino Acid Derivatives for Complex Chemical Synthesis
Stereochemistry, the spatial arrangement of atoms within a molecule, is a fundamental concept in chemistry with profound implications for biological systems. In the context of amino acid derivatives, the specific stereoisomer, designated as either D (dextrorotatory) or L (levorotatory), can dramatically alter the biological activity and physical properties of the resulting molecules. nih.govacs.org
Most amino acids found in proteins in higher organisms are of the L-configuration. acs.orgyoutube.com Consequently, biological systems, particularly enzymes and receptors, are highly stereospecific, meaning they can distinguish between different stereoisomers. nih.govyoutube.com The introduction of D-amino acids, such as in the form of D-isoglutamine benzyl (B1604629) ester, HCl, into synthetic peptides or other molecules can lead to several advantageous properties:
Enhanced Metabolic Stability: Peptides containing D-amino acids are often more resistant to degradation by proteases, the enzymes that break down proteins. This is because proteases are specifically configured to recognize and cleave peptide bonds between L-amino acids. This increased stability can prolong the active life of a peptide-based drug in the body.
Unique Biological Activities: The incorporation of D-amino acids can result in novel biological functions that are not observed with the corresponding all-L-peptides. acs.org This is because the D-configuration can induce different secondary structures and binding affinities for biological targets.
Probing Biological Systems: D-amino acid derivatives serve as valuable tools for researchers to probe the stereochemical requirements of biological processes. By comparing the activity of L- and D-isomers, scientists can gain insights into the specific interactions between a molecule and its biological target.
The precise control of stereochemistry is therefore crucial in the synthesis of complex, biologically active molecules to ensure the desired therapeutic effects and to understand fundamental biological processes. numberanalytics.comunacademy.com
Foundational Role of D-Isoglutamine Benzyl Ester, HCl as a Chiral Building Block
D-Isoglutamine benzyl ester, HCl serves as a versatile chiral building block in organic synthesis, particularly in the construction of peptides and peptidomimetics. ljmu.ac.uk A chiral building block is a molecule with a defined stereochemistry that can be used as a starting material to construct larger, more complex chiral molecules. The utility of D-isoglutamine benzyl ester, HCl in this role is due to its specific chemical features:
The D-Isoglutamine Core: The D-isoglutamine structure provides the desired D-amino acid configuration at a specific position in the target molecule. wikipedia.org
The Benzyl Ester Protecting Group: The benzyl ester group on the α-carboxyl function serves as a temporary protecting group. sigmaaldrich.comsigmaaldrich.com This prevents the carboxyl group from participating in unwanted side reactions during the synthesis of a larger molecule. The benzyl ester can be selectively removed under specific chemical conditions, typically through hydrogenolysis, to reveal the carboxylic acid for further chemical modification.
The Hydrochloride Salt: The hydrochloride salt form of the amino group increases the compound's crystallinity and stability, making it easier to handle and store. glpbio.com It also ensures that the amino group is protonated, which can be beneficial in certain reaction conditions.
The combination of these features allows for the controlled and predictable incorporation of a D-isoglutamine unit into a growing molecular structure, making it a valuable reagent for chemists seeking to create compounds with specific stereochemical and functional properties.
Overview of Research Trajectories Involving D-Isoglutamine Benzyl Ester, HCl
Research involving D-isoglutamine benzyl ester, HCl has been prominent in the synthesis of biologically active molecules, particularly those related to the bacterial cell wall and the immune system.
A significant area of application is in the synthesis of fragments and analogs of peptidoglycan , the major structural component of bacterial cell walls. nih.govslideshare.net Peptidoglycan is composed of sugar chains cross-linked by short peptides, which often contain D-amino acids, including D-isoglutamine. nih.govyoutube.com Researchers use D-isoglutamine benzyl ester, HCl to construct synthetic peptidoglycan fragments to study their role in bacterial physiology and their interaction with the host immune system. nih.gov
One of the most well-studied peptidoglycan fragments is Muramyl Dipeptide (MDP) , which is N-acetylmuramyl-L-alanyl-D-isoglutamine. wikipedia.orgnih.gov MDP is a potent immunomodulator, meaning it can stimulate the immune system. nih.govnih.gov D-Isoglutamine benzyl ester, HCl is a key starting material in the synthesis of MDP and its analogs. nih.gov These synthetic molecules are used to investigate the mechanisms of innate immunity and to develop new vaccine adjuvants and immunotherapies. nih.govnih.gov For instance, the synthesis of conjugates of a muramyl dipeptide analog with tuftsin, another immunomodulatory peptide, has been explored to create more potent immune-stimulating agents. nih.gov
The table below provides a summary of the key research areas and the role of D-isoglutamine benzyl ester, HCl.
| Research Area | Role of D-Isoglutamine Benzyl Ester, HCl | Key Molecules Studied |
| Bacterial Cell Wall Chemistry | Synthesis of peptidoglycan fragments to study bacterial structure and enzyme interactions. nih.govnih.gov | Peptidoglycan cross-linked fragments. nih.gov |
| Immunology | Synthesis of immunomodulatory molecules to investigate and stimulate the innate immune system. nih.govnih.gov | Muramyl Dipeptide (MDP) and its analogs. wikipedia.orgnih.gov |
| Medicinal Chemistry | Development of novel antibacterial agents and vaccine adjuvants. | Synthetic peptidoglycan analogs, MDP-conjugates. nih.gov |
These research trajectories highlight the importance of D-isoglutamine benzyl ester, HCl as a specialized chemical tool for advancing our understanding of fundamental biological processes and for the development of new therapeutic agents.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
benzyl 4,5-diamino-5-oxopentanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3.ClH/c13-10(12(14)16)6-7-11(15)17-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H2,14,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXVFJRDTASLQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of D Isoglutamine Benzyl Ester, Hcl
Stereoselective Preparation of D-Isoglutamine Benzyl (B1604629) Ester, HCl Precursors
The chirality of the final product is dictated by the stereochemistry of the starting materials. Therefore, the synthesis commences with optically pure precursors to ensure the desired D-configuration.
The primary and most logical starting material for the synthesis of D-Isoglutamine benzyl ester is D-Glutamic acid. chemimpex.comchemimpex.com This readily available, non-essential amino acid provides the necessary carbon skeleton and the correct stereochemistry at the α-carbon. orgsyn.orgmdpi.com The synthetic challenge lies in the selective functionalization of its two carboxyl groups and the amino group.
Various derivatives of D-glutamic acid can also serve as precursors. For instance, N-protected D-glutamic acid is often the actual starting point in a multi-step synthesis to prevent unwanted side reactions at the amino group during subsequent esterification and amidation steps. gcwgandhinagar.comgoogle.com The choice of the N-protecting group is critical and is discussed in detail in section 2.2.1.
A critical step in the synthesis is the selective formation of the γ-amide and the α-benzyl ester. The two carboxyl groups of glutamic acid exhibit different reactivities, and this can be exploited to achieve regioselectivity. Generally, the α-carboxyl group is more sterically hindered, which can influence the outcome of certain reactions.
One common strategy involves the initial protection of the α-carboxyl group, often as a benzyl ester, followed by activation of the γ-carboxyl group and subsequent amidation. researchgate.net Alternatively, intramolecular cyclization of N-protected D-glutamic acid can form an anhydride (B1165640), which upon reaction with ammonia, can preferentially yield the γ-amide (isoglutamine) over the α-amide (glutamine), although mixtures can sometimes be formed. google.com Subsequent esterification of the free α-carboxyl group with benzyl alcohol, typically under acidic conditions, yields the desired product. unimi.itresearchgate.net The esterification can be promoted by catalysts such as p-toluenesulfonic acid, and the water generated during the reaction is often removed azeotropically to drive the reaction to completion. unimi.it
Another approach is to first form the γ-benzyl ester of D-glutamic acid. chemimpex.com This can be achieved with a degree of selectivity under certain conditions. researchgate.net The remaining free α-carboxyl group can then be converted to the amide.
Protective Group Chemistry in D-Isoglutamine Benzyl Ester, HCl Synthesis
Protecting group chemistry is fundamental to the successful synthesis of D-Isoglutamine benzyl ester, HCl. It prevents unwanted side reactions and allows for the selective formation of the desired bonds. peptide.com The choice of protecting groups is governed by the principle of orthogonality, meaning that each protecting group can be removed under specific conditions without affecting the others. peptide.comthieme-connect.de
To prevent the nucleophilic amino group from interfering with esterification or amidation reactions, it must be temporarily protected. Several standard N-terminal protecting groups are employed in peptide synthesis, each with its own unique deprotection conditions. peptide.compeptide.com
Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is a base-labile protecting group, typically removed with a solution of piperidine in an organic solvent like dimethylformamide (DMF). libretexts.orgnih.gov It is stable under acidic conditions, making it orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz and benzyl ester groups. sigmaaldrich.comnih.gov
Carbobenzyloxy (Cbz or Z): The Cbz group is a classic protecting group in peptide chemistry. It is stable to mildly acidic and basic conditions but is readily removed by catalytic hydrogenolysis. gcwgandhinagar.comacsgcipr.org This method involves treating the protected compound with hydrogen gas in the presence of a palladium catalyst. acsgcipr.orgresearchgate.net
tert-Butoxycarbonyl (Boc): The Boc group is an acid-labile protecting group. It is stable to basic conditions and hydrogenolysis but is cleaved by strong acids such as trifluoroacetic acid (TFA). peptide.comlibretexts.org
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality |
| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine in DMF) thieme-connect.delibretexts.org | Acid-labile (Boc), Hydrogenolysis (Cbz, Bn) |
| Carbobenzyloxy | Cbz, Z | Catalytic Hydrogenolysis (H₂/Pd) gcwgandhinagar.comacsgcipr.org | Acid-labile (Boc), Base-labile (Fmoc) |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) peptide.comlibretexts.org | Base-labile (Fmoc), Hydrogenolysis (Cbz, Bn) |
Carboxyl Protection via Benzyl Ester
The benzyl ester is a widely used protecting group for carboxylic acids in peptide synthesis. libretexts.orgacs.orgacs.org It is relatively stable to a range of reaction conditions, including those used for the removal of Fmoc and Boc groups. acs.org This stability allows for the selective deprotection of the N-terminus while the carboxyl group remains protected. The benzyl ester can be introduced by standard esterification methods, such as reacting the carboxylic acid with benzyl alcohol in the presence of an acid catalyst. libretexts.orgorganic-chemistry.org
The final step in the synthesis of D-Isoglutamine benzyl ester, HCl is the removal of the N-terminal protecting group to liberate the free amine, which is then protonated to form the hydrochloride salt. The method of deprotection is dictated by the choice of the N-protecting group.
Hydrogenolysis: This is the primary method for the removal of the Cbz group and can also cleave benzyl esters. libretexts.orgacsgcipr.org The reaction is typically carried out using hydrogen gas and a palladium catalyst (e.g., palladium on carbon). acsgcipr.orgorganic-chemistry.org This method is generally mild and does not affect many other functional groups. organic-chemistry.org
Acidic Hydrolysis: Strong acids, such as trifluoroacetic acid (TFA), are used to remove the Boc group. libretexts.org These conditions are harsh and can also lead to the cleavage of benzyl esters, although the benzyl ester is generally more stable than the Boc group. acs.org
Alkaline Hydrolysis: While benzyl esters can be removed by alkaline hydrolysis (saponification), this method is generally avoided in this specific synthesis as it would also hydrolyze the desired benzyl ester product. libretexts.orguniurb.it The Fmoc group is removed under basic conditions, but these are typically non-hydrolytic (e.g., piperidine in DMF) to avoid cleavage of the ester. thieme-connect.denih.gov
The orthogonality of these deprotection methods is crucial for a successful synthesis. For example, if a Cbz group is used for N-terminal protection, its removal by hydrogenolysis is compatible with the benzyl ester, which would also be cleaved under these conditions if not desired in the final product. However, if the benzyl ester is the desired functionality, a protecting group that can be removed under non-hydrogenolytic conditions, such as Boc or Fmoc, would be chosen. The final product, D-Isoglutamine benzyl ester, is typically isolated as its hydrochloride salt to improve its stability and handling.
Peptide Coupling and Condensation Reactions Utilizing D-Isoglutamine Benzyl Ester, HCl
D-Isoglutamine benzyl ester, HCl is a crucial building block in the synthesis of peptides, particularly in the creation of muramyl dipeptide (MDP) analogs and other immunomodulatory compounds. Its primary role is to serve as the C-terminal residue, where its free amino group participates in the formation of an amide bond with the carboxyl group of another amino acid or peptide fragment. The benzyl ester protects the γ-carboxyl group of the glutamine residue, while the hydrochloride salt form enhances its stability and handling.
Amide Bond Formation Techniques
The formation of the peptide bond is a condensation reaction that requires the activation of a carboxylic acid group to make it susceptible to nucleophilic attack by the amino group of D-isoglutamine benzyl ester. Two principal techniques are prominently cited in the literature for this purpose: the mixed anhydride method and carbodiimide-mediated coupling.
Mixed Anhydride Method: This classical technique involves the activation of an N-protected amino acid (e.g., Boc-L-alanine) with a chloroformate, such as isobutyl chloroformate, in the presence of a tertiary base like N-methylmorpholine (NMM). This reaction forms a highly reactive mixed anhydride intermediate. Subsequently, a precooled solution of D-isoglutamine benzyl ester, HCl, along with another equivalent of base to neutralize the hydrochloride, is added. The amino group of the isoglutamine (B555469) attacks the anhydride, forming the desired peptide bond and releasing carbon dioxide and isobutanol as byproducts google.com. This method is effective and has been successfully used in the synthesis of various peptidoglycan-related structures google.com.
Carbodiimide-Mediated Coupling: This is one of the most common and versatile methods for amide bond formation in modern peptide synthesis. Reagents such as dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid. The carbodiimide reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amino group of D-isoglutamine benzyl ester to form the peptide bond oup.comgoogle.comnih.gov. The reaction is typically performed in an inert aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM) nih.gov.
Coupling Reagents and Additives (e.g., DPPA, DCC, Woodward's Reagent K, EDC, HOBt)
To improve reaction efficiency, increase yields, and minimize side reactions—most notably racemization—a variety of coupling reagents and additives are employed.
Dicyclohexylcarbodiimide (DCC): DCC is a powerful and widely used coupling reagent for forming amide bonds with D-isoglutamine benzyl ester oup.com. A significant drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is largely insoluble in common organic solvents and must be removed by filtration.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): EDC (or EDCI) is another popular carbodiimide that functions similarly to DCC. Its key advantage is that the resulting urea byproduct is water-soluble, simplifying purification through aqueous extraction google.comnih.gov. It is frequently the reagent of choice for syntheses involving D-isoglutamine benzyl ester, particularly when coupled with additives google.comnih.govambeed.comgoogle.com.
1-Hydroxybenzotriazole (HOBt): HOBt is an indispensable additive used in conjunction with carbodiimides like DCC and EDC google.comnih.govambeed.comresearchgate.net. It offers two major benefits. First, it reacts with the O-acylisourea intermediate to form an HOBt-active ester, which is less prone to racemization. Second, this active ester is highly reactive towards the amine nucleophile, accelerating the rate of the desired coupling reaction and suppressing other side reactions. The combination of EDC and HOBt is a standard protocol for coupling amino acids to D-isoglutamine benzyl ester google.comnih.govambeed.comgoogle.com. In a typical procedure, the N-protected amino acid is stirred with EDC and HOBt in a solvent like THF, after which a solution of D-isoglutamine benzyl ester and a base such as diisopropylethylamine (DIPEA) is added to initiate the coupling google.com.
The following table summarizes common coupling reagent combinations used in the synthesis of dipeptides utilizing D-isoglutamine benzyl ester.
| N-Protected Amino Acid | Coupling Reagent | Additive | Base | Solvent | Product | Reference |
| Boc-L-alanine | EDC | HOBt | DIPEA | THF | Boc-L-alanyl-D-isoglutamine benzyl ester | google.com |
| Protected Muramic Acid Derivative | EDC | HOBt | 2,4,6-Collidine | DMF | Protected Muramyl-L-alanyl-D-isoglutamine benzyl ester | nih.govgoogle.com |
| 2-acetamido-1,5-anhydro-4,6-O-benzylidene-3-O-(D-1-carboxyethyl)-2-deoxy-D-glucitol | Isobutyl Chloroformate | N/A | NMM | DMF | Protected Muramyl-L-alanyl-D-isoglutamine benzyl ester | google.com |
Chemoenzymatic and Asymmetric Synthesis Approaches for D-Isoglutamine Derivatives
The biological activity of peptides containing D-isoglutamine is highly dependent on their stereochemistry. Therefore, synthetic methods that precisely control chirality are essential. Chemoenzymatic and asymmetric synthesis offer powerful strategies to produce enantiomerically pure D-isoglutamine derivatives.
Chemoenzymatic Synthesis: This approach leverages the high stereoselectivity of enzymes to perform key transformations within a multi-step chemical synthesis. For instance, enzymes can be used to produce D-amino acid precursors with very high enantiomeric excess (>99%) mdpi.com. One common strategy is the kinetic resolution of a racemic mixture. Lipases, for example, can be used in the enantioselective transesterification of a racemic alcohol, yielding a homochiral alcohol and an esterified enantiomer, which can then be separated mdpi.com. While not directly applied to D-isoglutamine benzyl ester itself, this methodology is crucial for preparing chiral precursors used in the synthesis of complex D-isoglutamine derivatives mdpi.com. Multi-enzyme cascade reactions have also been developed to produce various D-amino acids from corresponding α-keto acids with high yields (>80%) mdpi.com.
Derivatization Strategies and Structural Modification of D Isoglutamine Benzyl Ester, Hcl
Synthesis of Linear and Cyclic Peptides Incorporating D-Isoglutamine Benzyl (B1604629) Ester Moieties
The synthesis of peptides incorporating D-isoglutamine benzyl ester is a cornerstone of creating analogues of biologically active molecules, such as muramyl dipeptide (MDP), a component of the bacterial cell wall known for its immunomodulatory properties. chemrxiv.orgnih.gov Both linear and cyclic peptide structures have been pursued to understand and optimize their biological functions.
A common strategy involves the elongation of the peptide chain by coupling D-isoglutamine benzyl ester with various L-amino acid derivatives. The resulting dipeptides and longer peptide sequences are often key intermediates in the synthesis of more complex molecules.
L-Alanine: The coupling of L-alanyl-D-isoglutamine benzyl ester is a frequently employed step in the synthesis of numerous immunologically active compounds. nih.govnih.gov For instance, it has been used in the preparation of glycopeptides where the dipeptide is linked to a carbohydrate moiety. chemrxiv.orgnih.gov The synthesis often involves standard peptide coupling methods, such as the mixed anhydride (B1165640) or active ester methods, to form the amide bond between the L-alanine and the D-isoglutamine benzyl ester. nih.govnih.gov The resulting L-alanyl-D-isoglutamine benzyl ester can then be further modified or deprotected to yield the final target compound. nih.gov
L-Lysine: The incorporation of L-lysine offers a site for further modification due to its side-chain amino group. Nε-protected L-lysine can be coupled to D-isoglutamine benzyl ester to create dipeptides that can be further elaborated. The synthesis of Nε-protected-L-lysine N-carboxyanhydrides (NCAs) provides a route to producing these dipeptides. nih.gov The ability to selectively deprotect the lysine (B10760008) side chain allows for the attachment of various functional groups, leading to the creation of branched or cyclic peptides.
Table 1: Examples of Linear Peptide Synthesis with L-Amino Acids
| L-Amino Acid | Coupling Partner | Resulting Peptide Intermediate | Application |
| L-Alanine | D-Isoglutamine benzyl ester | L-Alanyl-D-isoglutamine benzyl ester | Synthesis of MDP analogues and glycopeptides chemrxiv.orgnih.govnih.gov |
| L-Lysine | D-Isoglutamine benzyl ester | Nε-protected-L-Lysyl-D-isoglutamine benzyl ester | Building block for branched or cyclic peptides nih.gov |
This table summarizes representative examples of linear peptide synthesis involving the elongation of D-isoglutamine benzyl ester with L-amino acid derivatives.
The incorporation of D-amino acids into peptides containing D-isoglutamine can significantly influence their conformation and biological activity. This strategy has been explored to create analogues with altered metabolic stability and receptor binding properties.
D-Tryptophan: The synthesis of dipeptides containing D-tryptophan and D-isoglutamine has been reported. google.com The use of D-tryptophan benzyl ester in solution-phase peptide synthesis allows for its incorporation into peptide chains. sigmaaldrich.com
D-Adamantylglycine: The introduction of bulky, lipophilic D-amino acids like D-adamantylglycine is a strategy to enhance the lipophilicity of the resulting peptide. This modification can improve cell membrane permeability and potentially lead to enhanced biological activity.
The synthesis of cyclic peptides is another important derivatization strategy. Cyclization can be achieved through various methods, including forming lactam bridges between side chains of amino acids like lysine and glutamic acid. rsc.org While challenges such as the formation of pyroglutamyl-terminated peptides can arise, the use of orthogonal protecting groups allows for the successful synthesis of cyclic peptides. rsc.org The conformational constraints imposed by cyclization can lead to peptides with improved biological activity and stability compared to their linear counterparts. bachem.com
Lipophilic Modifications and Conjugation
Increasing the lipophilicity of D-isoglutamine-containing peptides is a common strategy to improve their interaction with cell membranes and enhance their biological effects. This is often achieved through N-acylation with fatty acids or by conjugation to other lipophilic moieties.
The attachment of long-chain fatty acids to the peptide backbone can significantly increase its lipophilicity.
Stearoyl: Stearoyl groups have been incorporated into glycopeptides containing D-isoglutamine. For example, the synthesis of O-[2-acetamido-2-deoxy-6-O-stearoyl-β-D-glucopyranosyl]-(1→4)-N-acetylnormuramoyl-L-α-aminobutanoyl-D-isoglutamine has been described, where a stearoyl group is attached to the sugar moiety of a glycopeptide containing a D-isoglutamine derivative. nih.gov
Mycoloyl: While direct N-acylation with mycolic acid is a known strategy for other molecules, specific examples directly involving D-isoglutamine benzyl ester are less commonly detailed in readily available literature. However, the principle of attaching large, branched fatty acids like mycolic acid to enhance lipophilicity and mimic components of the mycobacterial cell wall is a well-established concept in the design of immunomodulatory compounds.
Glycosylation, the attachment of sugar moieties, is a key strategy in the synthesis of analogues of muramyl dipeptide (MDP) and other biologically active glycopeptides. nih.gov D-isoglutamine benzyl ester is a common building block in the synthesis of the peptide portion of these molecules. nih.govglycane.com
The synthesis of glycopeptide analogues often involves the condensation of a protected sugar derivative with a peptide containing D-isoglutamine benzyl ester. nih.gov For example, benzyl N-acetyl-6-O-benzyl-α-muramyl-L-alanyl-D-isoglutamine is a glycopeptide that incorporates the D-isoglutamine moiety. glycane.com The benzyl ester group on the D-isoglutamine can be selectively removed during the synthesis to allow for further modifications or to yield the final product. The choice of protecting groups for the sugar and peptide components is crucial to avoid unwanted side reactions. nih.gov
Table 2: Examples of Lipophilic and Glycosidic Modifications
| Modification Type | Modifying Agent | Resulting Compound Type | Rationale |
| N-Acylation | Stearoyl chloride | Lipopeptide | Increased lipophilicity, enhanced cell membrane interaction nih.gov |
| Glycosylation | Protected monosaccharide or disaccharide | Glycopeptide | Mimicking natural glycopeptides, altering solubility and receptor binding nih.govnih.govglycane.com |
This table highlights common strategies for lipophilic and glycosidic modifications of peptides derived from D-isoglutamine benzyl ester.
Phosphonate (B1237965) and Phosphonamidate Analogues of D-Isoglutamine-Containing Peptides
The replacement of a carboxylic acid group with a phosphonate or a peptide bond with a phosphonamidate linkage represents a significant structural modification. These isosteric replacements can alter the chemical properties of the peptide, such as its resistance to enzymatic degradation and its ability to interact with target proteins.
The synthesis of phosphonate and phosphonamidate analogues of peptides can be complex. It often involves the use of specialized reagents and synthetic routes. For instance, the Kabachnik–Fields reaction can be used to synthesize α-aminophosphonates, which can then be incorporated into peptide chains. rsc.org While specific examples detailing the synthesis of phosphonate or phosphonamidate analogues directly from D-isoglutamine benzyl ester are not extensively documented in the provided context, the general principles of phosphonate chemistry in peptide synthesis are well-established. These modifications aim to create peptides with improved stability and potentially novel biological activities.
Alterations of the Benzyl Ester Functionality for Protein Modification
The benzyl ester group of D-isoglutamine benzyl ester, HCl, is not merely a protecting group; it is a versatile chemical handle that can be strategically altered for sophisticated protein modification. These modifications leverage the unique reactivity of the ester to introduce novel functionalities, enabling advanced bioconjugation techniques, the creation of protein-based tools, and the synthesis of complex protein structures. Derivatization strategies primarily focus on the conversion of the ester into more reactive or functionally diverse groups that can participate in site-specific protein engineering.
A principal strategy involves the chemical conversion of the benzyl ester into other functional moieties that serve as reactive handles for subsequent modifications. nih.gov Research has demonstrated that an esterified glutamic acid analogue, specifically L-glutamic acid γ-benzyl ester (BnE), when genetically incorporated into a protein, can be readily transformed. nih.govrsc.org This benzyl ester can be converted into an acyl hydrazide by reacting it with hydrazine (B178648). nih.gov The resulting acyl hydrazide is a highly valuable functional group in protein chemistry, serving as a key component in bioorthogonal conjugation reactions and for the chemical synthesis of proteins. nih.gov
Another significant alteration is the conversion of the benzyl ester to a hydroxamic acid through reaction with hydroxylamine. nih.gov Hydroxamic acids are known for their strong chelating properties with various metal ions. nih.gov By converting the benzyl ester at a specific site on a protein to a hydroxamic acid, the protein can be endowed with the ability to bind metals, a function useful in creating artificial metalloenzymes or protein-based sensors. nih.gov
The benzyl ester can also function as a "chemical cage" for the glutamic acid side-chain carboxyl group. nih.govrsc.org The ester bond effectively masks the carboxylic acid, rendering it inactive. This "caged" residue can be "uncaged" through controlled hydrolysis, for instance, under alkaline conditions, to restore the native glutamic acid residue at a desired time. nih.govrsc.org This technique offers a method for controlling protein function and can be particularly useful for expressing proteins that might otherwise be toxic to the host cells. rsc.org
Furthermore, the benzyl moiety itself can influence the reactivity of associated functional groups for bioconjugation. Studies comparing benzyl isothiocyanate with phenyl isothiocyanate for labeling cysteine residues on proteins found that the benzyl variant exhibited significantly higher reactivity and labeling efficiency. rsc.org This suggests that derivatizing the core structure to leverage the properties of the benzyl group can lead to more effective protein modification reagents.
However, the chemical environment for these modifications must be carefully considered. The benzyl ester linkage is susceptible to cleavage under various conditions, including alkaline hydrolysis. nih.gov In the context of an isoglutamine (B555469) residue, alkaline conditions intended for de-esterification can also induce side reactions, such as transamidation, where the side-chain amide linkage rearranges. nih.gov This highlights the need for precise control over reaction conditions to achieve the desired modification without unintended structural changes. The stability of the benzyl ester is also a factor in its application; while potentially unstable in human plasma, this lability can be exploited in the design of prodrugs or polymeric drug delivery systems. unisi.it
The following table summarizes key derivatization strategies for the benzyl ester functionality for protein modification purposes.
Table 1: Derivatization Strategies of Benzyl Ester for Protein Modification
| Original Functional Group | Reagent/Condition | Resulting Functional Group | Application in Protein Modification | Reference |
| Benzyl Ester | Hydrazine | Acyl Hydrazide | Versatile handle for bioorthogonal conjugation and chemical protein synthesis. | nih.gov |
| Benzyl Ester | Hydroxylamine | Hydroxamic Acid | Introduction of metal-chelating properties into proteins. | nih.gov |
| Benzyl Ester | Alkaline Hydrolysis (e.g., pH 11) | Carboxylic Acid (uncaging) | Controlled restoration of native glutamic acid residue; temporal control of protein activity. | nih.govrsc.org |
| Phenyl Isothiocyanate (analogue) | Structural change to Benzyl Isothiocyanate | Benzyl Isothiocyanate | Enhanced reactivity for cysteine-specific protein labeling. | rsc.org |
Applications in Advanced Biochemical and Organic Synthesis Research
D-Isoglutamine Benzyl (B1604629) Ester, HCl as a Building Block in Peptide-Based Drug Discovery Research
In the synthesis of peptides, protecting reactive functional groups is a fundamental strategy. D-Isoglutamine Benzyl Ester, HCl provides a temporarily protected form of D-isoglutamine. The benzyl ester group masks the side-chain carboxyl group, allowing chemists to selectively form peptide bonds at the α-amino group without interference. The hydrochloride salt form enhances the compound's stability and solubility for use in synthesis protocols. smolecule.comresearchgate.net This protected amino acid is particularly significant in constructing peptide analogues that are not susceptible to standard enzymatic degradation, thereby enhancing their stability and potential as therapeutic agents.
A primary application of D-isoglutamine derivatives is in the synthesis of analogues of Muramyl Dipeptide (MDP). MDP (N-acetylmuramyl-L-alanyl-D-isoglutamine) is the minimal, structurally essential component of bacterial cell walls that can trigger an immune response by activating the cytoplasmic receptor NOD2. nih.govnih.gov The D-isoglutamine residue is critical for this biological activity; replacing it with its L-isomer (L-isoglutamine) or other amino acids often results in inactive compounds. nih.gov
In the chemical synthesis of MDP analogues, D-Isoglutamine Benzyl Ester, HCl is used as a precursor to incorporate the required D-isoglutamine moiety. Researchers have developed numerous MDP derivatives by modifying the sugar, the peptide, or by adding lipophilic groups to enhance adjuvant properties and reduce side effects like pyrogenicity (fever-inducing potential). nih.govacs.org For instance, lipophilic substituents have been attached to the D-isoglutamine part of the dipeptide pharmacophore to improve adjuvant activity. nih.gov The synthesis of these complex molecules relies on the use of protected amino acids like D-Isoglutamine Benzyl Ester to ensure the correct assembly of the final product.
| Research Area | Key Molecule | Role of D-Isoglutamine |
| Immunostimulation | Muramyl Dipeptide (MDP) | Essential component for activating the NOD2 receptor. nih.govnih.gov |
| Adjuvant Development | Lipophilic MDP Analogues | The D-isoglutamine moiety is modified to enhance efficacy and safety. nih.govnih.gov |
| Antitumor Research | Carbocyclic nor-MDP | D-glutamic acid (related to D-isoglutamine) retained immunostimulating properties. nih.gov |
The field of neuropharmacology increasingly utilizes peptides for their high specificity and potency. However, the blood-brain barrier and metabolic instability pose significant challenges. The incorporation of non-natural amino acids like D-isoglutamine can increase the metabolic stability of neuropeptides. While direct research specifically highlighting D-Isoglutamine Benzyl Ester, HCl in neuropharmacological conjugates is emerging, the principle of using D-amino acids to prolong the half-life of peptides is a well-established strategy in peptide drug design. The synthesis of such stabilized peptide conjugates would logically employ protected precursors like the benzyl ester of D-isoglutamine.
D-Isoglutamine Benzyl Ester, HCl is instrumental in the synthesis of precisely engineered bioactive molecules designed to interact with specific biological targets. Its use extends beyond MDP to other peptide-based structures where the D-configuration is essential for a desired three-dimensional conformation or to resist degradation. The ability to synthesize peptides with specific sequences and stereochemistry allows researchers to create molecules that can, for example, target specific receptors or enzymes with high affinity. The synthesis of these targeted molecules often involves a multi-step process where protected amino acids are sequentially added, making intermediates like D-Isoglutamine Benzyl Ester, HCl indispensable. google.comresearchgate.net
Contributions to Understanding Amino Acid Metabolism and Protein Synthesis Pathways
Amino acids are fundamental to numerous biological processes, including protein synthesis and metabolic signaling. nih.gov The cellular machinery for protein synthesis is highly specific for L-amino acids. By introducing D-amino acids or their derivatives into biological systems, researchers can probe the specificity and tolerance of the enzymes involved in amino acid metabolism and protein synthesis. nih.govnih.gov
Using D-Isoglutamine Benzyl Ester, HCl in in-vitro synthesis or cell-based assays can help answer fundamental questions about these pathways. For example, its presence can be used to test the stringency of aminoacyl-tRNA synthetases, the enzymes that charge tRNAs with amino acids for protein synthesis. Observing how this non-natural derivative is processed, or fails to be processed, provides insight into the molecular recognition mechanisms that ensure the fidelity of protein creation. nih.gov
Utilization in Chemical Biology for Protein Engineering and Modification
Chemical biology combines the tools of chemistry with biological questions to manipulate and study biological systems. A powerful technique in this field is the site-specific modification of proteins to introduce new functions or probes.
A revolutionary approach in protein engineering is the expansion of the genetic code, which allows for the incorporation of non-canonical amino acids (ncAAs) into proteins at specific sites. nih.govresearchgate.net This is achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the ncAA and its corresponding codon but does not interfere with the host cell's natural machinery. nih.gov
Research on the related compound, L-Glutamic acid γ-benzyl ester (BnE), demonstrates the power of this approach. nih.govnih.govrsc.org Scientists have successfully genetically encoded BnE into proteins in E. coli. rsc.org Once incorporated, the benzyl ester side chain serves as a versatile chemical handle. nih.govrsc.org Its reactivity, which is distinct from the natural amino acid side chains, allows for highly specific chemical modifications. For example, the ester can be converted into a hydroxamic acid to create novel metal-binding sites or into an acyl hydrazide, which can then be used for various bioconjugation reactions. nih.govrsc.org This technique has been used for N-terminal pyroglutamation and to "cage" a glutamic acid in a toxic protein's active site, rendering it inactive until a specific chemical trigger is applied. nih.govresearchgate.net
While this specific work was performed with the L-isomer, it establishes a clear precedent for the utility of benzyl-ester-protected glutamic acid derivatives in advanced protein engineering. The same principles could theoretically be applied to D-Isoglutamine Benzyl Ester, demonstrating its potential as a tool in the expanding field of chemical biology.
Creation of Reactive Handles and Chemical Cages within Protein Structures
The unique chemical architecture of D-isoglutamine benzyl ester and its analogs, particularly L-glutamic acid γ-benzyl ester (BnE), has positioned them as valuable tools in protein engineering for creating conditionally active sites and introducing novel functionalities. nih.govrsc.orgnih.gov The benzyl ester group can serve dual roles: as a "chemical cage" to temporarily block the function of a glutamic acid residue and as a precursor to a highly versatile "reactive handle" for subsequent bioorthogonal modifications. nih.govrsc.org
Chemical Caging of Glutamic Acid Residues
A key application involves the site-specific incorporation of a glutamic acid analog bearing a benzyl ester side chain into a protein's structure using genetic code expansion (GCE) techniques. nih.govrsc.org This esterified side chain effectively "cages" the glutamic acid, masking its negatively charged carboxyl group and thereby inactivating its biological function. The benzyl group can be quantitatively removed under relatively mild alkaline conditions (e.g., pH 11) to restore the natural glutamic acid residue, providing a method for temporal and spatial control over protein activity. nih.gov
This caging strategy has been successfully demonstrated in controlling the activity of cytotoxic proteins. For instance, by replacing a critical glutamic acid residue in the active site of the toxic enzyme barnase with its benzyl-esterified counterpart (barnase-E73BnE), the enzyme is rendered inactive. nih.gov Subsequent hydrolysis of the benzyl ester restores the enzyme's native structure and full enzymatic activity. This approach offers a powerful method for producing and handling toxic proteins for research and therapeutic applications without harming the expression host. nih.govrsc.org
Conversion to Acyl Hydrazide Reactive Handles
Beyond its role as a protective cage, the benzyl ester moiety can be chemically transformed into a more versatile reactive group, the acyl hydrazide. nih.govrsc.org Esters react efficiently with hydrazine (B178648) to form acyl hydrazides. rsc.orgresearchgate.net This conversion endows the protein with a nucleophilic handle that is not naturally present, opening avenues for a wide range of site-specific modifications. nih.gov
The acyl hydrazide handle has widespread applications in bioconjugation chemistry and chemical protein synthesis. nih.govrsc.org It can be used for:
Site-specific labeling: The acyl hydrazide can be chemoselectively ligated with other molecules for applications in imaging or diagnostics.
Protein modifications: It enables the introduction of various functional entities, including post-translational modifications. A notable example is the generation of histone Gln methylation via the derived acyl hydrazide handle. nih.govrsc.org
Metal chelation: The ester can also be converted into a hydroxamic acid group, which has a high chelating power for many metal ions. nih.govrsc.org
This dual functionality—acting as both a removable cage and a precursor to a reactive handle—makes benzyl-esterified glutamic acid analogs powerful and versatile tools for manipulating protein structure and function in advanced biochemical research. nih.govnih.gov
Analytical Chemistry Methodologies for D-Isoglutamine Benzyl Ester, HCl and Its Derivatives
The synthesis and application of D-isoglutamine benzyl ester, HCl necessitate rigorous analytical methods to ensure its identity, purity, and structural integrity, both as a standalone reagent and when incorporated into larger molecules. Chromatographic and spectroscopic techniques are central to this quality control.
Chromatographic Separation Techniques for Synthetic Purity Assessment
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of amino acid benzyl esters. Given that these compounds are chiral and can be susceptible to racemization, chiral HPLC methods are often employed to determine enantiomeric excess and ensure the stereochemical integrity of the final product. researchgate.netresearchgate.net
Reverse-phase HPLC (RP-HPLC) is a standard technique for evaluating the chemical purity of the compound, separating it from starting materials, byproducts, and degradation products such as benzyl alcohol and free D-isoglutamine. jpionline.org The development of a stability-indicating HPLC method involves subjecting the analyte to stress conditions (e.g., acid, base, oxidation) to ensure that all potential degradation products can be resolved from the main peak. jpionline.org The purity of the peak corresponding to the target compound is often verified using a photodiode array (PDA) detector, which assesses peak purity by comparing spectra across the peak. jpionline.org
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | C18 Reverse-Phase (for chemical purity); Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based) (for enantiomeric purity) | Separation based on hydrophobicity or chirality |
| Mobile Phase | Gradient of Acetonitrile and Water/Buffer (e.g., phosphate (B84403) buffer) | Elution of components with varying polarities |
| Detection | UV at 210-220 nm or ~254 nm | Detection of peptide bonds and the benzyl aromatic ring |
| Flow Rate | ~1.0 mL/min | Standard analytical flow for optimal separation |
| System Suitability | Theoretical plates >2000, Tailing factor <2.0, %RSD <2.0% | Ensures the performance and reliability of the HPLC system jpionline.org |
Spectroscopic Characterization for Structural Elucidation
Spectroscopic methods are essential for confirming the molecular structure of D-isoglutamine benzyl ester, HCl and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework. rsc.orgtandfonline.com
¹H NMR: The proton NMR spectrum would confirm the presence of all key structural elements. Aromatic protons of the benzyl group typically appear as a multiplet in the δ 7.3-7.4 ppm region. The benzylic methylene (B1212753) protons (CH₂) adjacent to the ester oxygen would be visible as a characteristic singlet around δ 5.1-5.2 ppm. The protons of the isoglutamine (B555469) backbone would appear at distinct chemical shifts, allowing for confirmation of the D-isomer configuration and the γ-ester linkage through specific coupling patterns and comparison with reference spectra. researchgate.netrsc.org
¹³C NMR: The carbon spectrum provides complementary evidence. The carbonyl carbon of the benzyl ester would have a characteristic resonance around δ 171-173 ppm, distinct from the amide carbonyl. The carbons of the benzyl group would appear in the aromatic region (δ 127-136 ppm), while the benzylic CH₂ carbon would be found around δ 66-67 ppm. rsc.org
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound and to analyze its incorporation into peptides or proteins. acs.org
Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for determining the molecular mass of D-isoglutamine benzyl ester, HCl. The analysis would show a peak corresponding to the mass of the protonated molecule [M+H]⁺, confirming the molecular formula C₁₂H₁₇N₂O₃⁺.
Tandem Mass Spectrometry (MS/MS): When the modified amino acid is part of a peptide, MS/MS is used to determine its precise location. Fragmentation of the peptide in the mass spectrometer produces a series of b- and y-ions. The mass shift of 90 Da (for the C₇H₆O moiety) on a specific glutamic acid residue within the fragment ion series confirms the site of benzyl ester modification. nih.gov Similarly, deuterium (B1214612) labeling can be used in conjunction with MS to specifically identify and locate isoglutamic acid residues. acs.org
| Technique | Structural Feature | Expected Signal/Value |
|---|---|---|
| ¹H NMR | Benzyl Aromatic Protons | Multiplet at ~ δ 7.3-7.4 ppm rsc.org |
| Benzylic Methylene (CH₂) Protons | Singlet at ~ δ 5.1-5.2 ppm | |
| Amide Protons (NH₂) | Resonances at ~ δ 9.0 ppm (hydrazide derivative) researchgate.net | |
| ¹³C NMR | Ester Carbonyl Carbon | ~ δ 171-173 ppm |
| Benzyl Aromatic Carbons | ~ δ 127-136 ppm rsc.org | |
| Benzylic Methylene (CH₂) Carbon | ~ δ 66-67 ppm rsc.org | |
| Mass Spectrometry | Mass Change upon Hydrolysis | Loss of 90 Da (C₇H₆O) nih.gov |
Q & A
Q. How to address discrepancies in reported melting points for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
